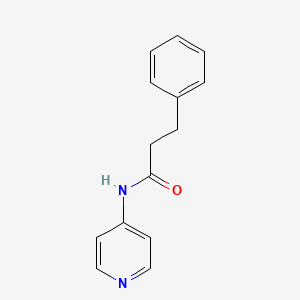
3-phenyl-N-4-pyridinylpropanamide
Vue d'ensemble
Description
3-phenyl-N-4-pyridinylpropanamide, also known as PPAP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. PPAP belongs to the class of compounds known as phenylpropanoids, which are widely distributed in nature and have been shown to possess a range of biological activities. PPAP has been found to exhibit a number of interesting properties, including anti-inflammatory, analgesic, and neuroprotective effects. In
Applications De Recherche Scientifique
3-phenyl-N-4-pyridinylpropanamide has been the subject of a number of scientific studies due to its potential therapeutic applications. One study found that 3-phenyl-N-4-pyridinylpropanamide exhibited anti-inflammatory effects in a mouse model of acute inflammation. Another study found that 3-phenyl-N-4-pyridinylpropanamide had analgesic effects in a mouse model of neuropathic pain. 3-phenyl-N-4-pyridinylpropanamide has also been shown to have neuroprotective effects in a rat model of Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-phenyl-N-4-pyridinylpropanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 3-phenyl-N-4-pyridinylpropanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
3-phenyl-N-4-pyridinylpropanamide has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. 3-phenyl-N-4-pyridinylpropanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-N-4-pyridinylpropanamide has a number of advantages for lab experiments, including its relatively simple synthesis method and its ability to modulate multiple signaling pathways in the body. However, there are also some limitations to using 3-phenyl-N-4-pyridinylpropanamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are a number of potential future directions for research on 3-phenyl-N-4-pyridinylpropanamide, including the development of new synthesis methods, the investigation of its potential therapeutic applications in other disease models, and the identification of its molecular targets in the body. Additionally, further studies are needed to fully understand the safety and toxicity of 3-phenyl-N-4-pyridinylpropanamide and to determine its optimal dosage and administration route.
Propriétés
IUPAC Name |
3-phenyl-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTYHMHSTZFBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5841846.png)
![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)
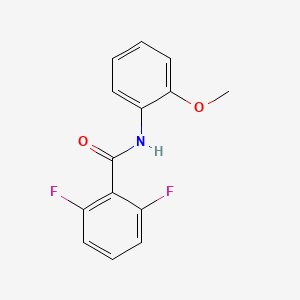
![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)
![4-[(4-ethylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5841867.png)

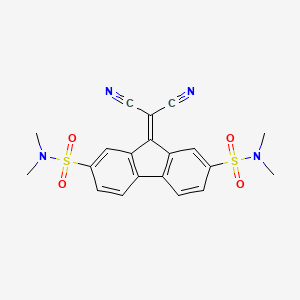
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)
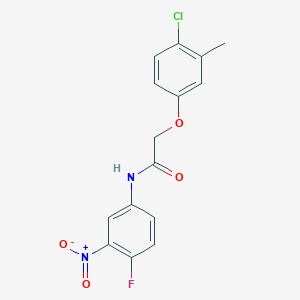
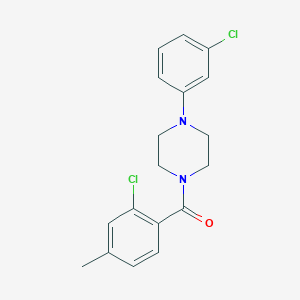

![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)